molecular formula C26H30N2O3 B4344529 5-[(4-ETHYLPHENOXY)METHYL]-N-[4-(PIPERIDINOMETHYL)PHENYL]-2-FURAMIDE

5-[(4-ETHYLPHENOXY)METHYL]-N-[4-(PIPERIDINOMETHYL)PHENYL]-2-FURAMIDE

Cat. No.: B4344529
M. Wt: 418.5 g/mol
InChI Key: AUQANAPGYMLWRF-UHFFFAOYSA-N
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Description

5-[(4-ETHYLPHENOXY)METHYL]-N-[4-(PIPERIDINOMETHYL)PHENYL]-2-FURAMIDE is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes a furan ring, a piperidine moiety, and an ethylphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-ETHYLPHENOXY)METHYL]-N-[4-(PIPERIDINOMETHYL)PHENYL]-2-FURAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the furan ring and then introduce the ethylphenoxy and piperidinylmethyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(4-ETHYLPHENOXY)METHYL]-N-[4-(PIPERIDINOMETHYL)PHENYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(4-ETHYLPHENOXY)METHYL]-N-[4-(PIPERIDINOMETHYL)PHENYL]-2-FURAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(4-ETHYLPHENOXY)METHYL]-N-[4-(PIPERIDINOMETHYL)PHENYL]-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-[(4-ETHYLPHENOXY)METHYL]-N-[4-(PIPERIDINOMETHYL)PHENYL]-2-FURAMIDE stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

5-[(4-ethylphenoxy)methyl]-N-[4-(piperidin-1-ylmethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O3/c1-2-20-8-12-23(13-9-20)30-19-24-14-15-25(31-24)26(29)27-22-10-6-21(7-11-22)18-28-16-4-3-5-17-28/h6-15H,2-5,16-19H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQANAPGYMLWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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